molecular formula C12H17F2NO3S2 B3012854 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide CAS No. 2309189-89-5

3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide

Cat. No.: B3012854
CAS No.: 2309189-89-5
M. Wt: 325.39
InChI Key: PTSUYKREYOREAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a synthetic organic compound that features a benzenesulfonamide core with difluoro, methoxy, and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzenesulfonyl chloride and 2-methoxy-4-methylsulfanylbutylamine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction between 3,5-difluorobenzenesulfonyl chloride and 2-methoxy-4-methylsulfanylbutylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of enzymes that interact with sulfonamide groups, such as carbonic anhydrase or proteases.

    Receptor Binding: It may also bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2,4,6-trinitroanisole:

    3,5-Difluoro-4-methoxybenzenesulfonamide: A simpler analog with similar structural features but different substituents.

Uniqueness

3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is unique due to the combination of its difluoro, methoxy, and methylsulfanyl substituents, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3S2/c1-18-11(3-4-19-2)8-15-20(16,17)12-6-9(13)5-10(14)7-12/h5-7,11,15H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSUYKREYOREAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNS(=O)(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.